![molecular formula C21H23NO3 B5092355 8-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}quinoline](/img/structure/B5092355.png)
8-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}quinoline
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Overview
Description
8-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}quinoline, commonly known as EEQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This quinoline derivative has been found to exhibit various biochemical and physiological effects, making it a promising candidate for different research studies.
Mechanism of Action
The mechanism of action of EEQ is not fully understood. However, it has been suggested that EEQ exerts its biological effects by modulating various signaling pathways, such as the NF-κB and MAPK pathways. EEQ has also been found to inhibit the activity of various enzymes, such as acetylcholinesterase and cyclooxygenase-2.
Biochemical and Physiological Effects:
EEQ has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase. EEQ has also been found to inhibit the proliferation of cancer cells and induce apoptosis.
Advantages and Limitations for Lab Experiments
EEQ has several advantages for lab experiments. It is a synthetic compound, which means that its purity and quality can be controlled. EEQ is also stable under various conditions, making it suitable for different types of experiments. However, EEQ has some limitations as well. It is a relatively new compound, and its biological effects are not fully understood. Moreover, EEQ is expensive compared to other compounds, which may limit its use in some experiments.
Future Directions
There are several future directions for the research on EEQ. One potential direction is to study its potential applications in the treatment of neurodegenerative diseases. Another direction is to investigate its mechanism of action and identify its molecular targets. Additionally, further studies are needed to determine the optimal dosage and administration route of EEQ for different applications.
Synthesis Methods
EEQ can be synthesized by the reaction of 8-hydroxyquinoline with 4-ethylphenol and ethylene oxide. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or boron trifluoride, at a suitable temperature and pressure. The resulting product is then purified using various techniques, such as column chromatography or recrystallization.
Scientific Research Applications
EEQ has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biological activities, such as anti-inflammatory, antioxidant, and antitumor effects. EEQ has also been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases.
properties
IUPAC Name |
8-[2-[2-(4-ethylphenoxy)ethoxy]ethoxy]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-2-17-8-10-19(11-9-17)24-15-13-23-14-16-25-20-7-3-5-18-6-4-12-22-21(18)20/h3-12H,2,13-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUQDVLKFMDVQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCOCCOC2=CC=CC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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